N-(4-氯苄基)乙烷-1,2-二胺

描述

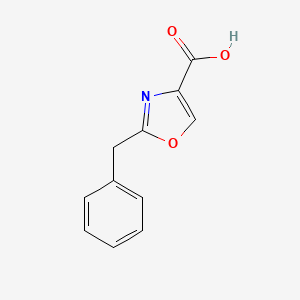

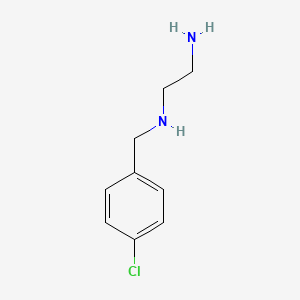

“N-(4-chlorobenzyl)ethane-1,2-diamine” is a chemical compound that has been used in various studies and experiments . It is related to ethylenediamine, which is a colorless liquid with an ammonia-like odor and is a basic amine . Ethylenediamine is a widely used building block in chemical synthesis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand, N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine (SBL), was synthesized by condensation of 4-chloroacetophenone with ethylenediamine in methanol in the presence of H2SO4 as a catalyst .Molecular Structure Analysis

The molecular structure of “N-(4-chlorobenzyl)ethane-1,2-diamine” can be analyzed based on similar compounds. For example, in the title complex, [ZnCl2 (C16H18Cl2N2)], the asymmetric unit contains one molecule and two half-molecules, which have similar geometric parameters . The environment about each ZnII atom is distorted tetrahedral with coordination of two terminal Cl atoms and two N atoms of the N,N′-bis (4-chlorobenzyl)ethane-1,2-diamine ligand .Chemical Reactions Analysis

The chemical reactions involving “N-(4-chlorobenzyl)ethane-1,2-diamine” can be inferred from related compounds. A Schiff base ligand was used to prepare metal complexes with Pb+2 and Cd+2 . The structures of the complexes were elucidated by IR, MS, and elemental analyses .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-chlorobenzyl)ethane-1,2-diamine” can be inferred from related compounds. For instance, ethylenediamine is a clear, colorless liquid at room temperature. It freezes at 8 °C and boils at 116 °C . It has an ammonia-like smell, and its vapors are extremely irritating, which can fume in air. It is miscible with water at all concentrations .科学研究应用

DNA 相互作用研究

- 晶体结构和 DNA 相互作用研究:合成了与 N-(4-氯苄基)乙烷-1,2-二胺密切相关的化合物 N-苄基-N′-[2-(苄氨基)乙基]乙烷-1,2-二胺,并研究了其与 Ni(II) 的配合物。该配合物表现出独特的晶体结构,并通过静电相互作用证明了与小牛胸腺 DNA 的相互作用。这项研究表明在 DNA 结合研究中以及可能在遗传学或分子生物学领域具有潜在应用 (Wang 等人,2008)。

腐蚀抑制

- 钢材的腐蚀抑制:一项研究调查了 N,N'-二亚苄基乙烷-1,2-二胺(包括与 N-(4-氯苄基)乙烷-1,2-二胺结构相似的化合物)中的取代基对钢材腐蚀抑制的影响。这些化合物显示出显着的抑制性能,突出了它们在保护金属免受腐蚀方面的潜在用途 (Saurí 等人,2009)。

金属配合物的开发

- 铜(I) 配合物的合成:已经进行了使用类似于 N-(4-氯苄基)乙烷-1,2-二胺的配体的铜(I) 配合物的合成研究。这些研究在配位化学领域至关重要,并且可能对催化和材料科学产生影响 (Dehghanpour 等人,2009)。

作用机制

Target of Action

The primary targets of N-(4-chlorobenzyl)ethane-1,2-diamine are Nitric oxide synthase in the brain and endothelial cells . Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a molecule that plays a crucial role in many physiological and pathological processes within the cardiovascular, immune, and nervous systems.

Mode of Action

It is known to interact with its targets, potentially influencing the production of nitric oxide

Biochemical Pathways

The biochemical pathways affected by N-(4-chlorobenzyl)ethane-1,2-diamine are not clearly defined. Given its targets, it may influence pathways involving nitric oxide production and signaling. Nitric oxide is a key player in several pathways, including vasodilation, immune response modulation, and neurotransmission .

Result of Action

Given its potential interaction with nitric oxide synthase, it may influence nitric oxide production and thereby affect processes such as vasodilation, immune response, and neurotransmission .

属性

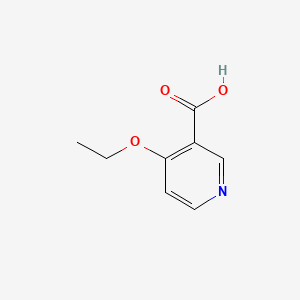

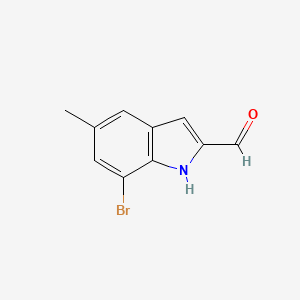

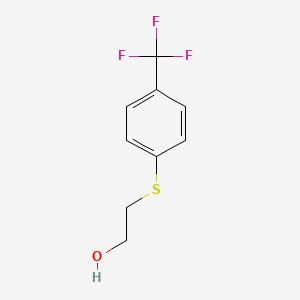

IUPAC Name |

N'-[(4-chlorophenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,12H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENSJZAMDSIIJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Ethoxycarbonyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B3143772.png)